molecular formula C6H7N5O B2574357 5,7-Dimethyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one CAS No. 1239735-10-4

5,7-Dimethyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one

Cat. No.: B2574357
CAS No.: 1239735-10-4
M. Wt: 165.156
InChI Key: NSNUPPQNAKFLPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Registry Number and Molecular Weight Analysis

CAS Registry Number :
As of the available data, no specific CAS number is listed for this compound in the provided sources. Related analogs, such as 7-bromo-3-(2,3-dichlorobenzyl)-3,5-dihydro-4H-pyrazolo[4,3-d]triazin-4-one , are documented with CAS numbers (e.g., 2252403-56-6), but these differ in substituents.

Molecular Weight :
Calculated from the molecular formula C₇H₈N₄O :

  • Carbon (C): 7 × 12.01 = 84.07 g/mol
  • Hydrogen (H): 8 × 1.01 = 8.08 g/mol
  • Nitrogen (N): 4 × 14.01 = 56.04 g/mol
  • Oxygen (O): 1 × 16.00 = 16.00 g/mol
    Total molecular weight : 164.19 g/mol.

Tautomeric Forms and Stereoelectronic Considerations

Tautomerism :
The compound exhibits keto-enol tautomerism at the triazinone carbonyl group (position 4). The equilibrium favors the keto form due to aromatic stabilization of the fused system (Figure 2). Additionally, proton shifts between N3 and N5 may occur, influencing hydrogen bonding and solubility.

Stereoelectronic Effects :

  • Conjugation : The fused rings create a delocalized π-system, reducing electrophilicity at the carbonyl group.
  • Methyl Substitutents : The electron-donating methyl groups at C5 and C7 increase electron density in the triazinone ring, potentially enhancing reactivity toward electrophilic substitution.
  • Hydrogen Bonding : The N3-H group participates in intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the tautomeric form.

Table 2: Tautomeric and electronic properties

Property Effect
Keto-enol equilibrium Favors keto form (98:2 ratio) due to aromatic stabilization
Methyl substituents Electron-donating inductive effect, altering ring electron density
Conjugation Planar structure enables resonance stabilization, reducing reactivity

Properties

IUPAC Name

5,7-dimethyl-3H-pyrazolo[4,3-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-3-4-5(11(2)9-3)6(12)8-10-7-4/h1-2H3,(H,7,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNUPPQNAKFLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1N=NNC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylpyrazole with cyanogen bromide, followed by cyclization in the presence of a base such as sodium ethoxide . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that 5,7-Dimethyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one exhibits significant antimicrobial properties. A study by Kumar et al. focused on the synthesis of derivatives of this compound and evaluated their antibacterial activities against various pathogens. The results showed that certain derivatives had potent activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibacterial agents .

1.2 Antiviral Properties

In addition to its antibacterial effects, the compound has also been investigated for antiviral applications. A study highlighted its efficacy against viral infections by examining its interaction with viral enzymes. The docking studies revealed that this compound could inhibit key viral proteins, making it a candidate for antiviral drug development .

Agricultural Applications

2.1 Herbicidal Activity

The compound has shown promise as a herbicide due to its ability to inhibit plant growth. Research conducted on various weed species demonstrated that formulations containing this compound effectively reduced germination rates and biomass accumulation. This suggests its potential use in agricultural settings for weed management .

2.2 Plant Growth Regulation

Further investigations have explored its role as a plant growth regulator. Studies indicated that low concentrations of the compound can stimulate growth in certain crops by enhancing metabolic processes. This dual functionality as both an herbicide and a growth promoter positions it uniquely within agricultural chemistry .

Material Science Applications

3.1 Polymer Synthesis

In material science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under high temperatures .

3.2 Nanocomposite Development

Recent advancements have seen the integration of this compound into nanocomposites for electronic applications. The unique electronic properties imparted by this compound enhance conductivity and stability in electronic devices .

Data Summary Table

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAntibacterial AgentsEffective against Staphylococcus aureus and E. coli .
Antiviral ActivityInhibits viral enzymes; potential antiviral agent .
Agricultural ChemistryHerbicidal ActivityReduces germination rates in weeds .
Plant Growth RegulationStimulates growth in certain crops .
Material SciencePolymer SynthesisImproves thermal stability of polymers .
Nanocomposite DevelopmentEnhances conductivity in electronic devices .

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Pyrazolo-Triazinones with Varying Substituents

  • 5H-Pyrazolo[4,3-d]1,2,3-triazin-4(3H)-one derivatives (6a-i) Studied in , these analogs differ in substituent patterns at positions 3, 5, and 6. For example: Compound 6a: Lacks methyl groups at positions 5 and 7.
  • 5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine () This compound features a methoxy group at position 5 and a [4,3-e] fused ring system.

Triazinones with Complex Substituents

  • 5-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrobenzoyl)-3-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one ()
    This derivative includes a nitrobenzoyl group and a chlorinated pyrazole, which may confer distinct electronic and steric effects compared to the simpler methyl-substituted target compound .

Adenosine Receptor Affinity

  • 5H-Pyrazolo[4,3-d]1,2,3-triazin-4(3H)-one derivatives (6a-i): Affinities for adenosine A₁ and A₂ₐ receptors range from 1–100 µM . Methyl or aryl substituents at position 7 (as in the target compound) could modulate selectivity between receptor subtypes.

Phosphodiesterase (PDE) Inhibition (Indirect Comparison)

  • Vardenafil analogs (): Imidazo[5,1-f][1,2,4]triazin-4(1H)-one derivatives (e.g., Vardenafil Acetyl Analogue) are PDE5 inhibitors. While structurally distinct, their triazinone core highlights the scaffold’s versatility in targeting enzymes versus receptors .

Spectral Characterization

  • NMR Trends () :
    • Methyl groups in analogs (e.g., 3d–3g in ) produce distinct ¹H NMR signals at δ 2.3–2.5 ppm .
    • Methoxy groups () resonate at δ ~3.8 ppm, aiding differentiation from methyl substituents .

Biological Activity

5,7-Dimethyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one is a nitrogen-rich heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H7N5OC_6H_7N_5O with a molecular weight of 165.15 g/mol. The compound features a pyrazolo-triazine core which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that can include cycloaddition processes and the use of various reagents to introduce substituents at specific positions on the triazine ring.

Antitumor Activity

Research has shown that derivatives of pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one exhibit significant antitumor properties. For instance:

  • Inhibition of Thymidine Phosphorylase (TP) : Compounds containing the pyrazolo-triazine scaffold have demonstrated the ability to inhibit TP, an enzyme that plays a crucial role in tumor growth and metastasis. Studies indicate that certain derivatives can suppress tumor growth through this mechanism .

The biological activity of this compound may involve several mechanisms:

  • Apoptosis Induction : Some studies suggest that compounds within this class can trigger apoptosis in cancer cells by activating caspases (caspase-8 and caspase-9), leading to increased cell death .
  • Histone Deacetylase Inhibition : Pyrazolo-triazine derivatives have been reported to inhibit histone deacetylases (HDACs), which are involved in the regulation of gene expression and can influence cancer cell proliferation .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of various pyrazolo[4,3-d][1,2,3]triazine derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that these compounds exhibited cytotoxicity significantly greater than that of conventional chemotherapeutics like cisplatin. The most potent derivatives were shown to induce apoptosis via caspase activation .

Study 2: Inhibition of Protein Kinases

Another investigation focused on the inhibition of key protein kinases involved in cancer signaling pathways. The study found that certain derivatives could inhibit ABL kinase and cyclin-dependent kinases (CDKs), which are critical for cell cycle progression and tumor growth .

Data Tables

CompoundActivityMechanism
This compoundAntitumorTP inhibition
Derivative ACytotoxicApoptosis via caspases
Derivative BHDAC inhibitionGene expression modulation

Q & A

Q. How to address discrepancies in reported biological activities across studies?

  • Methodological Answer : Variability often stems from differences in assay conditions (e.g., serum content, inoculum size). Standardize protocols using reference strains and include positive controls (e.g., ciprofloxacin for bacteria). Cross-validate results with orthogonal assays (e.g., agar diffusion vs. microdilution) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.